Tris(2-hydroxyethyl) isocyanurate
Overview
Description
Tris(2-hydroxyethyl) isocyanurate is a triazine derivative with three nitrogen atoms in its structure. It is known for its stability and utility in various applications, particularly those requiring flame retardancy and water durability . The compound is a white crystalline powder that is soluble in water, tetrahydrofuran, and hot lower alcohols .
Mechanism of Action
Tris(2-hydroxyethyl) isocyanurate
, also known as 1,3,5-Tris(2-hydroxyethyl)cyanuric acid , is a triazine derivative with three nitrogen atoms in its structure . It is a versatile compound that has been used in various applications due to its inherent reactivity, stemming from its three hydroxyethyl groups and isocyanurate ring .
Target of Action
The primary targets of this compound are organic compounds that can react with its hydroxyethyl groups and isocyanurate ring. It has been used to functionalize graphene oxide, forming a novel and efficient nanocatalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones .
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, it can react with graphene oxide to form a functionalized nanomaterial . The compound’s inherent reactivity allows it to serve as an ideal starting point for the efficient synthesis of various chemical components .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the context of its use. In the case of its application as a nanocatalyst, it facilitates the Biginelli condensation of different aldehydes with alkylacetoacetates and urea or thiourea .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its application. In the context of its use as a nanocatalyst, it facilitates the synthesis of 3,4-dihydropyrimidin-2(1H)-ones .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits excellent chemical and thermal stability, making it useful in applications that require flame-retardancy and water durability . .
Biochemical Analysis
Biochemical Properties
Tris(2-hydroxyethyl) isocyanurate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to functionalize graphene oxide, enhancing its catalytic properties . The compound interacts with aldehydes, alkylacetoacetates, and urea or thiourea in the Biginelli condensation reaction, demonstrating its versatility and efficiency as a catalyst . These interactions are primarily driven by the compound’s ability to form stable complexes with the reactants, facilitating the reaction process.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to functionalize materials like graphene oxide suggests that it may enhance the delivery and efficacy of therapeutic agents within cells . Additionally, its interactions with cellular proteins and enzymes can modulate cellular functions, potentially leading to changes in cell behavior and metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can form stable complexes with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and cellular metabolism. The compound’s ability to functionalize graphene oxide further enhances its molecular interactions, making it a valuable tool in biochemical research and applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, which allows it to maintain its activity over extended periods . Factors such as degradation and long-term exposure to cellular environments can influence its efficacy. Studies have shown that the compound remains stable and effective in various biochemical reactions, making it a reliable choice for long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cellular functions and biochemical reactions without causing adverse effects . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings. Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels The compound’s ability to form stable complexes with enzymes allows it to influence metabolic reactions, potentially leading to changes in cellular metabolism
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, enhancing its efficacy in biochemical reactions. The compound’s ability to functionalize materials like graphene oxide further aids in its transport and distribution, making it a valuable tool for targeted delivery in therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2-hydroxyethyl) isocyanurate can be synthesized by reacting isocyanuric acid with ethylene oxide in the presence of an alkaline catalyst, typically an alkali metal hydroxide . The reaction is carried out in an inert solvent, and the product is purified through filtration and recrystallization . Another method involves heating a mixture of ethylene carbonate and isocyanuric acid in the presence of a catalyst at temperatures between 160°C and 170°C . The molar ratio of ethylene carbonate to isocyanuric acid is at least 3:1, and the catalyst contains at least one amine functional group .
Industrial Production Methods: In industrial settings, the preparation of this compound typically follows the same synthetic routes but on a larger scale. The use of ethylene oxide is common, although it poses handling challenges due to its toxicity and explosive nature . The product is purified to remove impurities that could affect its performance in applications such as magnet wire enamels .
Chemical Reactions Analysis
Types of Reactions: Tris(2-hydroxyethyl) isocyanurate undergoes reactions typical of primary hydroxyl groups. These include:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
Etherification: Reaction with alkyl halides to form ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst such as sulfuric acid.
Etherification: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carbonyl compounds.
Esterification: Formation of esters.
Etherification: Formation of ethers.
Scientific Research Applications
Tris(2-hydroxyethyl) isocyanurate has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
- Tris(2,3-epoxypropyl) isocyanurate
- 1,3,5-Triacryloylhexahydro-1,3,5-triazine
- 2,4,6-Triallyloxy-1,3,5-triazine
Comparison: Tris(2-hydroxyethyl) isocyanurate is unique due to its three hydroxyl groups, which provide multiple sites for chemical reactions and interactions. This makes it particularly effective as a stabilizer and flame retardant compared to similar compounds that may have fewer reactive sites .
Properties
IUPAC Name |
1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O6/c13-4-1-10-7(16)11(2-5-14)9(18)12(3-6-15)8(10)17/h13-15H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXVHIRIPLPOPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N1C(=O)N(C(=O)N(C1=O)CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O6 | |
Record name | 1,3,5-TRIS(2-HYDROXYETHYL)TRIAZINE-2,4,6-TRIONE | |
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Related CAS |
26337-61-1 | |
Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-hydroxyethyl)-, homopolymer | |
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DSSTOX Substance ID |
DTXSID4026266 | |
Record name | Tris(2-hydroxyethyl) isocyanurate | |
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Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3,5-tris(2-hydroxyethyl)triazine-2,4,6-trione is a white powder. (NTP, 1992), Dry Powder, White solid; [HSDB] White powder; [MSDSonline] | |
Record name | 1,3,5-TRIS(2-HYDROXYETHYL)TRIAZINE-2,4,6-TRIONE | |
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Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-hydroxyethyl)- | |
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Record name | 1,3,5-Tris(2-hydroxyethyl) isocyanurate | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), VERY SOL IN WATER; SOMEWHAT SOL IN ALCOHOL, ACETONE; INSOL IN CHLOROFORM, BENZENE | |
Record name | 1,3,5-TRIS(2-HYDROXYETHYL)TRIAZINE-2,4,6-TRIONE | |
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Record name | 1,3,5-TRIS(2-HYDROXYETHYL) ISOCYANURATE | |
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Vapor Pressure |
0.000045 [mmHg] | |
Record name | 1,3,5-Tris(2-hydroxyethyl) isocyanurate | |
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Color/Form |
WHITE SOLID | |
CAS No. |
839-90-7 | |
Record name | 1,3,5-TRIS(2-HYDROXYETHYL)TRIAZINE-2,4,6-TRIONE | |
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Record name | Tris(hydroxyethyl) isocyanurate | |
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Record name | 1,3,5-Tris(2-hydroxyethyl) isocyanurate | |
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Record name | Tris(2-hydroxyethyl) isocyanurate | |
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Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-hydroxyethyl)- | |
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Record name | Tris(2-hydroxyethyl) isocyanurate | |
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Record name | Tris(2-hydroxyethyl)-1,3,5-triazinetrione | |
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Record name | TRIS(2-HYDROXYETHYL) ISOCYANURATE | |
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Record name | 1,3,5-TRIS(2-HYDROXYETHYL) ISOCYANURATE | |
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Melting Point |
135 °C | |
Record name | 1,3,5-TRIS(2-HYDROXYETHYL) ISOCYANURATE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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